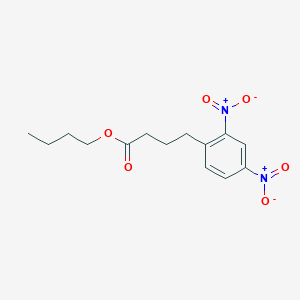

Butyl 4-(2,4-dinitrophenyl)butanoate

CAS No.: 866151-85-1

Cat. No.: VC4225324

Molecular Formula: C14H18N2O6

Molecular Weight: 310.306

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 866151-85-1 |

|---|---|

| Molecular Formula | C14H18N2O6 |

| Molecular Weight | 310.306 |

| IUPAC Name | butyl 4-(2,4-dinitrophenyl)butanoate |

| Standard InChI | InChI=1S/C14H18N2O6/c1-2-3-9-22-14(17)6-4-5-11-7-8-12(15(18)19)10-13(11)16(20)21/h7-8,10H,2-6,9H2,1H3 |

| Standard InChI Key | SQSVONOUJQLKRA-UHFFFAOYSA-N |

| SMILES | CCCCOC(=O)CCCC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Analysis

Molecular Configuration and Nomenclature

Butyl 4-(2,4-dinitrophenyl)butanoate consists of a four-carbon butyl ester group bonded to a butanoic acid backbone, which is substituted at the fourth position with a 2,4-dinitrophenyl ring. The IUPAC name for this compound is butyl 4-(2,4-dinitrophenyl)butanoate, with a molecular formula of C<sub>14</sub>H<sub>18</sub>N<sub>2</sub>O<sub>6</sub> and a molecular weight of approximately 310.3 g/mol (extrapolated from analogous structures in ). The presence of two nitro groups (-NO<sub>2</sub>) at the 2- and 4-positions of the phenyl ring confers significant electron-withdrawing effects, influencing reactivity and stability .

Key Structural Features:

-

Butyl ester group: Enhances lipophilicity, impacting solubility and potential applications in polymer or solvent systems.

-

Dinitrophenyl moiety: Contributes to UV-Vis absorption characteristics, making the compound suitable for spectroscopic analysis .

-

Butanoate backbone: Provides flexibility for conformational changes, which may affect catalytic interactions .

Synthesis and Catalytic Pathways

Esterification Strategies

The synthesis of butyl 4-(2,4-dinitrophenyl)butanoate likely involves esterification between 4-(2,4-dinitrophenyl)butanoic acid and butanol. A patented method for analogous esters (e.g., butyl butyrate) employs organic aluminum catalysts such as aluminum oxalate or citrate under mild conditions (0–20°C, 0.5–2 hours), achieving >99% conversion and selectivity . This suggests that similar conditions could be optimized for the target compound:

| Parameter | Value/Range |

|---|---|

| Catalyst | Aluminum oxalate |

| Catalyst Loading | 0.2–1.0 wt% |

| Temperature | 0–20°C |

| Reaction Time | 0.5–2 hours |

| Conversion Rate | >99% (extrapolated) |

The use of aluminum-based catalysts avoids corrosive acids (e.g., H<sub>2</sub>SO<sub>4</sub>), reducing side reactions and simplifying purification .

Mechanistic Insights

The disproportionation esterification mechanism proposed for butyl butyrate synthesis involves:

-

Activation of the carbonyl group by the aluminum catalyst.

-

Nucleophilic attack by butanol on the activated acid.

-

Proton transfer and elimination of water .

For butyl 4-(2,4-dinitrophenyl)butanoate, the electron-deficient phenyl ring may slow reaction kinetics due to reduced nucleophilicity at the carbonyl carbon, necessitating longer reaction times or elevated temperatures.

Physicochemical Properties

Thermodynamic and Spectral Data

Comparative data from structurally related compounds ( ) allow estimation of key properties:

The compound is expected to exhibit limited solubility in polar solvents (e.g., water) but high solubility in organic solvents like toluene or dichloromethane .

Applications and Functional Relevance

Industrial and Research Uses

-

Polymer Additives: The nitro groups may act as UV stabilizers in plastics .

-

Analytical Chemistry: As a chromophore for spectrophotometric detection of amines or thiols .

-

Pharmaceutical Intermediates: Potential use in nitroaromatic prodrugs, though toxicity concerns require validation .

Future Research Directions

-

Synthetic Optimization: Screen alternative catalysts (e.g., zeolites) to improve yield.

-

Toxicological Profiling: Assess ecotoxicity using OECD guidelines.

-

Applications in Material Science: Explore use as a crosslinking agent in epoxy resins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume